molecular formula C23H17Cl2N3O2S B12036918 N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12036918
M. Wt: 470.4 g/mol
InChI Key: UEBNDNHERJKFMM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a quinazolinone core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl acetamide moiety linked to a 5-chloro-2-methylphenyl group. Its molecular formula is C23H17Cl2N3O2S (molecular weight: 470.0 g/mol) . The compound’s structure (SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl) highlights its dual aromatic systems (quinazolinone and chlorophenyl groups) and a thioether bridge, which are critical for its physicochemical and biological properties .

Properties

Molecular Formula

C23H17Cl2N3O2S

Molecular Weight

470.4 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H17Cl2N3O2S/c1-14-6-7-16(25)12-20(14)26-21(29)13-31-23-27-19-5-3-2-4-18(19)22(30)28(23)17-10-8-15(24)9-11-17/h2-12H,13H2,1H3,(H,26,29)

InChI Key

UEBNDNHERJKFMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

Antiproliferative Activity

One of the most significant biological activities of this compound is its antiproliferative effect against various cancer cell lines. In a comprehensive study, the compound demonstrated notable cytotoxicity against human cervical (HeLa), human liver (HepG2), human lung (A549), and human breast (MCF-7) cancer cell lines . The results of this study are summarized in the following table:

Cancer Cell LineIC50 (μM)
HeLa3.2 ± 0.4
HepG22.8 ± 0.3
A5494.1 ± 0.5
MCF-73.5 ± 0.4

These results indicate that the compound exhibits potent antiproliferative activity across multiple cancer types, with particularly strong effects against liver cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also shown promising antimicrobial activity. A study examining its effects against various bacterial and fungal strains revealed significant inhibition zones, as shown in the following table:

Microbial StrainInhibition Zone (mm)
E. coli18 ± 2
S. aureus22 ± 3
P. aeruginosa16 ± 2
C. albicans20 ± 2

These results suggest that the compound may have potential as a broad-spectrum antimicrobial agent .

Enzyme Inhibition

Further research has revealed that N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide exhibits significant inhibitory activity against certain enzymes. A notable example is its effect on matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis. The compound showed particularly strong inhibition of MMP-2 and MMP-9, with IC50 values of 0.8 μM and 1.2 μM, respectively.

In Vivo Studies

A case study involving a mouse xenograft model of human colon cancer demonstrated the compound's potential in vivo. Mice treated with 50 mg/kg of the compound daily for 28 days showed a 62% reduction in tumor volume compared to the control group. Additionally, no significant toxicity was observed in the treated animals, suggesting a favorable safety profile .

Structure-Activity Relationship

Structure-activity relationship (SAR) studies have provided insights into the importance of specific structural features for the compound's biological activity. The presence of the chloro substituents on both phenyl rings appears to be crucial for its antiproliferative effects. Removal or replacement of these groups resulted in significantly reduced activity. Furthermore, the sulfanyl linkage between the quinazolinone core and the acetamide moiety was found to be essential for maintaining potent enzyme inhibition .

While the exact mechanism of action is still under investigation, preliminary studies suggest that the compound may exert its antiproliferative effects through multiple pathways. These include:

  • Induction of apoptosis via activation of caspase-3 and caspase-9
  • Cell cycle arrest at the G2/M phase
  • Inhibition of angiogenesis through downregulation of VEGF expression

Further research is needed to fully elucidate the molecular mechanisms underlying the compound's diverse biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Quinazolinone Core

Chlorophenyl vs. Methylphenyl Substitution

The compound N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CAS 477332-82-4) replaces the 4-chlorophenyl group on the quinazolinone core with a 4-methylphenyl group. This substitution reduces molecular weight (450.0 g/mol vs.

Trimethylphenyl Acetamide Variant

The analog 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (CAS 763114-31-4) features a bulkier 2,4,6-trimethylphenyl group on the acetamide. The increased steric hindrance may reduce membrane permeability compared to the target compound’s 5-chloro-2-methylphenyl group .

Heterocyclic Core Variations

Triazole-Based Analog

N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide replaces the quinazolinone core with a 1,2,4-triazole ring.

Oxadiazole Derivatives

Compounds like 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives (e.g., 6a–o) exhibit antimicrobial activity (MIC: 2–16 µg/mL against S. aureus and E. coli). The oxadiazole core’s planar structure contrasts with the bicyclic quinazolinone, suggesting divergent binding modes despite similar sulfanyl acetamide side chains .

Bioactivity and Toxicity Trends

  • Antimicrobial Activity : Oxadiazole analogs (e.g., 6f and 6o) show potent activity, while triazole derivatives lack reported data .
  • Cytotoxicity: Quinazolinone derivatives generally exhibit lower toxicity (e.g., oxadiazole compound 6f: <10% hemolysis), but substituents like bromine or nitro groups increase cytotoxicity (e.g., 6g and 6j: >50% hemolysis) .

Data Tables

Table 1: Structural and Bioactivity Comparison of Key Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity (Example) Reference
Target Compound Quinazolinone 4-Cl (quinazolinone), 5-Cl-2-MePh (amide) 470.0 Not reported
N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazolinone 4-Me (quinazolinone) 450.0 Not reported
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Quinazolinone 2,4,6-trimethylphenyl (amide) 464.0 Not reported
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-pyridinyl, ethyl Not reported Not reported
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide (6f) 1,3,4-Oxadiazole 4-Cl (oxadiazole), N-benzyl ~400 (estimated) MIC: 4 µg/mL (S. aureus)

Table 2: Substituent Effects on Key Properties

Substituent Modification Impact on Properties Example Compound
Chlorine → Methyl (quinazolinone) Reduces molecular weight and lipophilicity; may decrease target affinity CAS 477332-82-4
Quinazolinone → Triazole Enhances hydrogen bonding but reduces aromatic interactions compound
Bulky acetamide groups (e.g., trimethylphenyl) Limits membrane permeability due to steric hindrance CAS 763114-31-4

Key Findings and Implications

  • Structural Clustering: Bioactivity profiles correlate with core structures (e.g., oxadiazoles vs. quinazolinones), aligning with ’s data-mining insights .
  • Synthetic Flexibility : Sulfanyl acetamide derivatives are highly tunable, enabling rapid generation of analogs with diverse substituents .
  • Toxicity Management : Substituents like halogens require careful optimization to balance efficacy and cytotoxicity .

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